molecular formula C9H7FN2O2 B13669432 Methyl 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylate

Methyl 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13669432
M. Wt: 194.16 g/mol
InChI Key: KOMMMXBLUGEBOA-UHFFFAOYSA-N
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Chemical Reactions Analysis

Methyl 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylate undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

Methyl 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Biological Activity

Methyl 8-fluoroimidazo[1,5-a]pyridine-3-carboxylate is a compound of increasing interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its synthesis, pharmacological effects, and mechanisms of action.

Chemical Structure and Properties

This compound has the following structural characteristics:

  • Molecular Formula : C9H7FN2O2
  • Molecular Weight : 194.16 g/mol
  • SMILES Notation : C1=CN2C(=CN=C2C(=C1)F)C(=O)O

The compound features a pyridine ring fused with an imidazole moiety, contributing to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process includes the introduction of the fluorine atom into the imidazole ring and subsequent carboxylation reactions to yield the final product. Specific synthetic routes can vary but generally follow established methodologies for heterocyclic compounds.

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,5-a]pyridine exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown activity against various bacterial strains:

  • Mycobacterium tuberculosis : Some derivatives demonstrated moderate to good antituberculosis activity with minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL against the H37RV strain .
  • Escherichia coli : Related compounds have shown inhibitory effects with ID50 values around 1×107M1\times 10^{-7}M .

Antitumor Activity

The compound's potential as an antitumor agent has also been explored. In vitro studies on related pyrido[2,3-d]pyrimidines indicated that modifications in the structure significantly affect their cytotoxicity against cancer cell lines such as NCI-H1975 and A549. For example, some derivatives exhibited IC50 values greater than 50 µM, suggesting limited effectiveness in these assays .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in cell proliferation and survival pathways.
  • Receptor Modulation : The compound may act as a modulator for various receptors, including GABA(A) receptors, influencing neurotransmitter activity .

Case Study 1: Antimycobacterial Activity

In a study evaluating the antituberculosis activity of imidazo[1,2-a]pyridine derivatives, this compound showed promising results in preliminary assays. The most active derivatives were further tested for their mechanism of action and pharmacokinetic profiles.

Case Study 2: Antitumor Efficacy

Another study focused on the evaluation of pyrido[2,3-d]pyrimidines for their antitumor properties. Compounds with structural similarities to this compound were assessed for their cytotoxicity against various cancer cell lines. Results indicated that while some compounds were effective at inhibiting cell growth, others required further modification to enhance their potency.

Properties

IUPAC Name

methyl 8-fluoroimidazo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-14-9(13)8-11-5-7-6(10)3-2-4-12(7)8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMMMXBLUGEBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C2N1C=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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